molecular formula C21H26N4O2 B3613408 N~1~-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-4-METHOXYBENZAMIDE

N~1~-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-4-METHOXYBENZAMIDE

Cat. No.: B3613408
M. Wt: 366.5 g/mol
InChI Key: HMILYULWXHPWRY-UHFFFAOYSA-N
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Description

N~1~-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-4-METHOXYBENZAMIDE is a complex organic compound that has garnered significant interest in various scientific fields This compound is known for its unique chemical structure, which includes a benzimidazole core linked to a diethylaminoethyl group and a methoxybenzamide moiety

Properties

IUPAC Name

N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-4-24(5-2)14-15-25-19-9-7-6-8-18(19)22-21(25)23-20(26)16-10-12-17(27-3)13-11-16/h6-13H,4-5,14-15H2,1-3H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMILYULWXHPWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-4-METHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions. The resulting benzimidazole is then alkylated with 2-(diethylamino)ethyl chloride in the presence of a base such as potassium carbonate to introduce the diethylaminoethyl group. Finally, the methoxybenzamide moiety is attached through an amide coupling reaction using 4-methoxybenzoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are crucial to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N~1~-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of alkylated or arylated derivatives .

Mechanism of Action

The mechanism of action of N1-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its structural features allow it to interact with cellular membranes, potentially disrupting membrane integrity and function .

Comparison with Similar Compounds

N~1~-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-4-METHOXYBENZAMIDE can be compared with other similar compounds, such as:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-4-METHOXYBENZAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-4-METHOXYBENZAMIDE

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